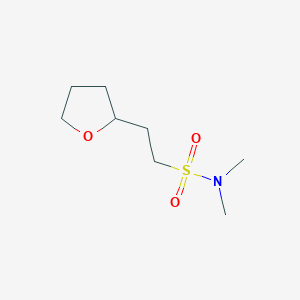![molecular formula C13H16F2N2O2 B7582894 (6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide](/img/structure/B7582894.png)
(6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DFMO and is a morpholine derivative that has been extensively studied for its anti-tumor properties.
Aplicaciones Científicas De Investigación
DFMO has been extensively studied for its anti-tumor properties. It has been shown to inhibit the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction is associated with the development of various types of cancer. DFMO has been shown to inhibit the growth of various types of cancer cells, including breast cancer, colon cancer, and melanoma.
Mecanismo De Acción
DFMO inhibits ODC, which is the rate-limiting enzyme in the biosynthesis of polyamines. By inhibiting ODC, DFMO reduces the levels of polyamines, which are essential for cell growth and proliferation. This leads to the inhibition of cell growth and proliferation, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects
DFMO has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of polyamines in various tissues, including the liver, brain, and prostate. DFMO has also been shown to reduce the levels of nitric oxide, which is involved in various physiological processes, including the regulation of blood pressure and the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFMO has several advantages for lab experiments. It is a well-characterized compound that is readily available, making it easy to obtain for research purposes. DFMO is also stable under normal laboratory conditions, making it easy to handle and store. However, DFMO has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. DFMO is also expensive, which can limit its use in some research projects.
Direcciones Futuras
DFMO has several potential future directions in various fields. In the field of oncology, DFMO has the potential to be used as a chemopreventive agent for various types of cancer. DFMO has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, DFMO has been shown to have potential applications in the treatment of parasitic infections such as African sleeping sickness. Further research is needed to explore the potential applications of DFMO in these fields.
Conclusion
In conclusion, DFMO is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFMO has been extensively studied for its anti-tumor properties and has shown promise as a potential chemopreventive agent for various types of cancer. DFMO has also been shown to have potential applications in the treatment of neurodegenerative diseases and parasitic infections. Further research is needed to explore the potential applications of DFMO in these fields.
Métodos De Síntesis
DFMO can be synthesized using various methods, including the reaction of 2,4-difluorobenzylamine with 6-methylmorpholine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields DFMO as a white crystalline solid with a melting point of 104-106°C.
Propiedades
IUPAC Name |
(6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c1-8-5-17(7-12(19-8)13(16)18)6-9-2-3-10(14)4-11(9)15/h2-4,8,12H,5-7H2,1H3,(H2,16,18)/t8-,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVNCJATOHKUEZ-SZSXPDSJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C(=O)N)CC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC(O1)C(=O)N)CC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

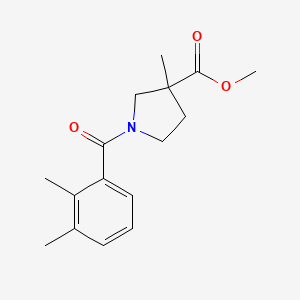

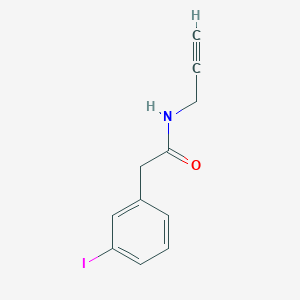
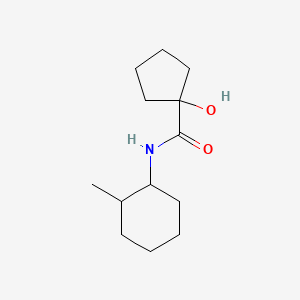
![1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7582837.png)
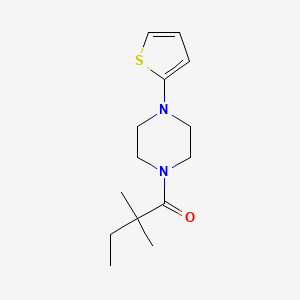
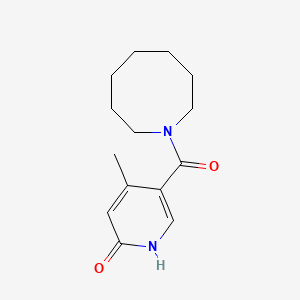
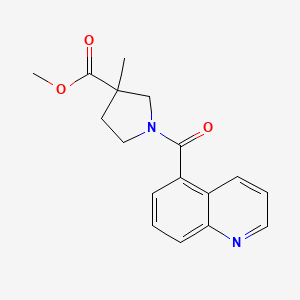
![5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine](/img/structure/B7582900.png)
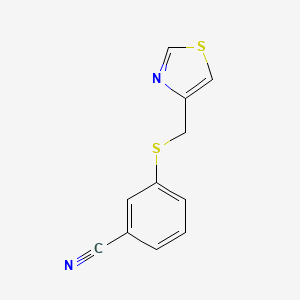
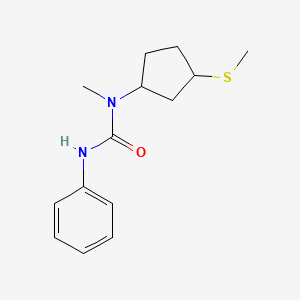
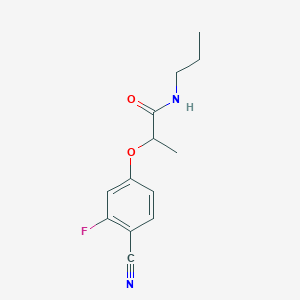
![1-[2-(Oxolan-2-yl)ethylsulfonyl]pyrrolidine](/img/structure/B7582925.png)
